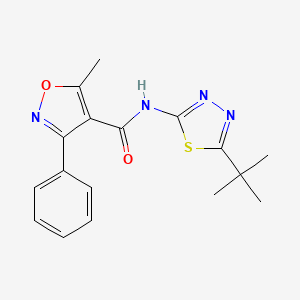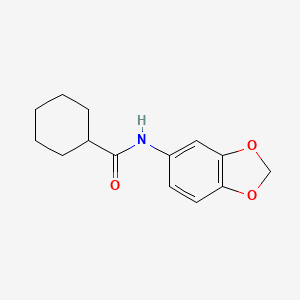![molecular formula C19H22N2O B5745306 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. The compound was first synthesized in the 1990s by Abbott Laboratories. Since then, ABT-594 has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用机制
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous system. Specifically, 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide binds to the alpha4beta2 subtype of nAChRs, which are involved in pain perception and modulation. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which can help to alleviate pain and improve mood.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. In addition to its pain-relieving properties, 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to improve mood and reduce anxiety in animal models. The compound has also been shown to have anti-inflammatory properties, which may contribute to its efficacy in treating inflammatory pain.
实验室实验的优点和局限性
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for use in lab experiments. The compound is highly selective for the alpha4beta2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in pain and mood regulation. However, 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide also has some limitations. The compound is highly potent and can be toxic at high doses, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of new painkillers based on the structure of 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide. Researchers are also exploring the potential use of 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide in treating addiction and depression. Additionally, there is ongoing research aimed at understanding the long-term effects of 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide use and the potential risks associated with its use in humans.
合成方法
The synthesis of 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps, including the reaction of 4-(1-pyrrolidinyl)aniline with 3,5-dimethylbenzoyl chloride. The resulting product is then purified through a series of chromatographic techniques to yield the final compound. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential use as a painkiller. The compound has been shown to be effective in treating chronic pain, neuropathic pain, and inflammatory pain in animal models. In addition to its pain-relieving properties, 3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential use in treating addiction and depression.
属性
IUPAC Name |
3,5-dimethyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-11-15(2)13-16(12-14)19(22)20-17-5-7-18(8-6-17)21-9-3-4-10-21/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUAHIBXZMPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793018 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)

![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)
![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5745284.png)

![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)

![(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B5745318.png)
![2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5745320.png)